Cas no 1795137-15-3 (Pracinostat-d7)

Pracinostat-d7 structure
Pracinostat-d7 structure
Product Name:Pracinostat-d7
CAS No:1795137-15-3
MF:C20H30N4O2
MW:358.477804660797
CID:4552088
Update Time:2025-07-20

Pracinostat-d7 Chemical and Physical Properties

Names and Identifiers

    • Pracinostat-d7
    • Inchi: 1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)
    • InChI Key: JHDKZFFAIZKUCU-UHFFFAOYSA-N
    • SMILES: C(N1C(=NC2=CC(C=CC(=O)NO)=CC=C12)CC([H])([H])C([H])([H])C([H])([H])[H])CN(CC)CC

Pracinostat-d7 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P699102-1mg
Pracinostat-d7
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$207.00 2023-05-17
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$1642.00 2023-05-17
ChemScence
CS-0202007-1mg
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$0.0 2022-04-27
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Pracinostat-d7
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TRC
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Additional information on Pracinostat-d7

Pracinostat-d7: A Deuterated Derivative with Enhanced Therapeutic Potential in Oncology

Pracinostat-d7, a deuterated analog of the well-known histone deacetylase (HDAC) inhibitor Pracinostat, represents a significant advancement in the field of oncology. With a CAS number of 1795137-15-3, this compound has garnered attention for its improved pharmacokinetic properties and potential to overcome drug resistance mechanisms in cancer treatment. The introduction of deuterium atoms into the molecular structure not only enhances metabolic stability but also modulates the bioavailability and duration of action, making it a promising candidate for clinical development.

The development of Pracinostat-d7 is rooted in the growing understanding of HDAC inhibitors as critical players in cancer therapy. HDACs are enzymes that regulate the acetylation of histone proteins, influencing chromatin structure and gene expression. Dysregulation of HDAC activity is frequently observed in various malignancies, leading to aberrant gene transcription and cell proliferation. By inhibiting HDACs, compounds like Pracinostat-d7 can restore normal cellular function and induce apoptosis in cancer cells.

Recent studies have highlighted the unique advantages of deuterated molecules in oncology. The incorporation of deuterium atoms into pharmaceuticals can lead to reduced metabolic clearance, prolonged half-life, and enhanced therapeutic efficacy. In the case of Pracinostat-d7, these modifications have been shown to improve its selectivity and reduce off-target effects, thereby minimizing side effects associated with traditional chemotherapeutic agents. This has been particularly promising in patients who have developed resistance to first-generation HDAC inhibitors.

One of the most compelling aspects of Pracinostat-d7 is its potential to synergize with other anti-cancer therapies. Preclinical studies have demonstrated that its combination with immunotherapy, such as checkpoint inhibitors, can lead to significant anti-tumor effects. This synergistic action is attributed to the ability of HDAC inhibitors to modulate immune cell function by altering epigenetic marks in tumor microenvironment cells. Such findings open up new avenues for treating metastatic and refractory cancers.

The pharmacological profile of Pracinostat-d7 has been extensively evaluated in both preclinical and clinical settings. Phase I/II trials have shown encouraging results regarding its safety and tolerability profile. Common adverse effects reported include mild to moderate fatigue, nausea, and thrombocytopenia, which are generally manageable with standard supportive care. These findings support further investigation into its therapeutic potential across different cancer types.

The molecular mechanism of action of Pracinostat-d7 involves its potent inhibition of class I HDACs (HDAC1, HDAC2, HDAC3), which are overexpressed in many solid tumors and hematologic malignancies. By inhibiting these enzymes, Pracinostat-d7 promotes histone hyperacetylation, leading to changes in gene expression that favor tumor suppression. Additionally, its deuterated moiety contributes to reduced enzymatic degradation by cytidine deaminases, ensuring a more sustained presence in the bloodstream.

Advances in analytical chemistry have enabled precise characterization of Pracinostat-d7 using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods have confirmed the structural integrity of the deuterated analog and provided insights into its interaction with biological targets. Such high-resolution data are crucial for optimizing drug design and improving manufacturing processes.

The regulatory landscape for Pracinostat-d7 is evolving alongside advancements in deuterated drug development. Regulatory agencies are increasingly recognizing the therapeutic benefits of these modified compounds and are streamlining pathways for their approval. This positive momentum suggests that Pracinostat-d7 could enter clinical practice sooner than traditional small-molecule drugs, offering hope to patients with limited treatment options.

Future research directions for Pracinostat-d7 include exploring its efficacy in combination regimens with targeted therapies and exploring novel dosing schedules that maximize therapeutic benefit while minimizing toxicity. Additionally, investigating biomarkers that predict response to treatment could help personalize therapy for individual patients, further enhancing outcomes.

In conclusion, Pracinostat-d7 represents a cutting-edge therapeutic agent with significant potential in oncology. Its unique molecular design offers improved pharmacokinetic properties compared to its parent compound, while maintaining potent anti-cancer activity. As research continues to uncover new mechanisms of action and optimize treatment strategies, Pracinostat-d7 may play a pivotal role in the next generation of cancer therapies.

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